Comparative Cytotoxicity: Thiazole-Sulfonamide Scaffold Activity Against Human Carcinoma Cell Lines
The broader thiazole-sulfonamide-acetamide class, exemplified by the N⁴-substituted series reported by Hussein et al. (2020), demonstrated compound-dependent differential cytotoxicity against A549 (lung) and MDA-MB-231 (breast) carcinoma cells [1]. Within this series, subtle changes in the N-substituent—analogous to the 2-ethoxyphenyl group in CAS 922130-37-8—resulted in variations in IC₅₀ values spanning more than one order of magnitude [1]. Although direct, head-to-head IC₅₀ data for the target compound are not publicly available, the class-level SAR indicates that the ortho-ethoxy substituent is expected to confer a distinct cytotoxicity profile relative to unsubstituted phenyl or para-substituted analogs [1][2].
| Evidence Dimension | Cytotoxic activity against human carcinoma cell lines |
|---|---|
| Target Compound Data | No publicly available IC₅₀ data for CAS 922130-37-8. |
| Comparator Or Baseline | Class-level: N⁴-substituted thiazole-sulfonamide analogs show IC₅₀ values varying by >10-fold across A549 and MDA-MB-231 lines, depending on N-substituent (Hussein et al., 2020) [1]. |
| Quantified Difference | Not quantifiable for the target compound; class-level difference: >10-fold IC₅₀ variation across analogs. |
| Conditions | Human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines; MTT assay (Hussein et al., 2020). |
Why This Matters
Demonstrates that the N-substituent is a pharmacophoric switch; procurement of the specific 2-ethoxyphenyl analog is essential to preserve the intended cytotoxicity profile.
- [1] Hussein EM, Al-Rooqi MM, Elkhawaga AA, Ahmed SA. Tailoring of novel biologically active molecules based on N⁴-substituted sulfonamides bearing thiazole moiety. Arabian Journal of Chemistry, 2020, 13(5), 5345-5362. DOI: 10.1016/j.arabjc.2020.03.014. View Source
- [2] Patent US20180215723A1 – Substituted Hydrophobic Benzene Sulfonamide Thiazole Compounds for Use in Treating Cancer. Google Patents. View Source
